

Lisavanbulin in Glioblastoma: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lisavanbulin*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **Lisavanbulin**'s performance in glioblastoma clinical trials. It objectively compares its efficacy with alternative treatments, supported by experimental data, and details the methodologies of key studies.

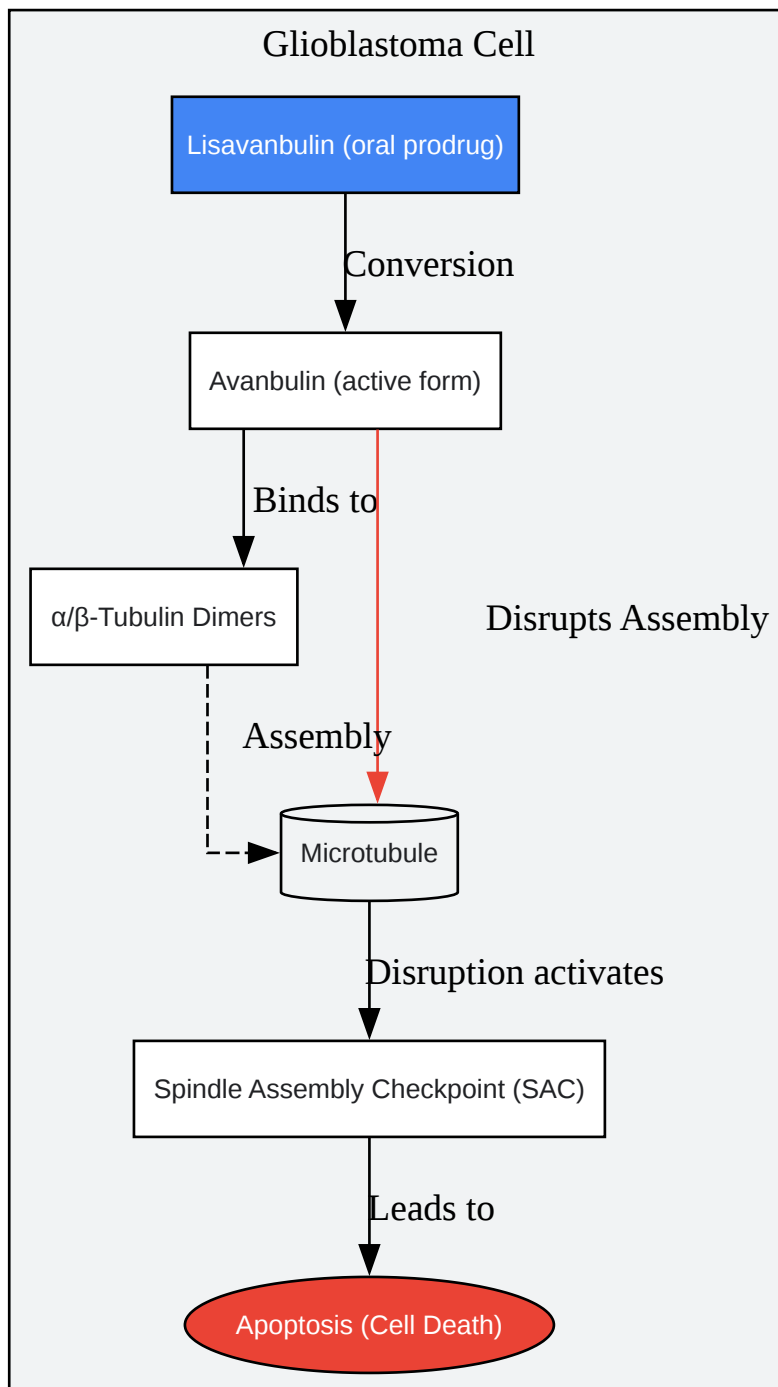
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The highly infiltrative nature of the tumor and the protective blood-brain barrier pose significant hurdles for effective drug delivery. **Lisavanbulin** (formerly BAL101553), a novel microtubule-targeting agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and its unique mechanism of action. This guide synthesizes findings from clinical studies of **Lisavanbulin** and compares them with standard-of-care and other emerging therapies for recurrent glioblastoma.

Mechanism of Action: Disrupting the Cellular Scaffolding

Lisavanbulin is a prodrug that is converted in the body to its active form, avanbulin.[1] Avanbulin functions as a microtubule destabilizer.[2][3] Microtubules are dynamic protein filaments that are crucial components of the cell's cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[2]

By binding to tubulin, the protein subunit of microtubules, avanbulin disrupts their assembly and dynamics. This interference with microtubule function leads to the activation of the spindle

assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[4][5] The persistent activation of this checkpoint in cancer cells ultimately triggers programmed cell death (apoptosis). A key advantage of **Lisavanbulin** is its lipophilic nature, which allows it to penetrate the blood-brain barrier, a significant obstacle for many chemotherapeutic agents in treating brain tumors.[1][2]



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Lisavanbulin's mechanism of action.

Clinical Efficacy of **Lisavanbulin** in Recurrent Glioblastoma

Clinical trials have investigated the safety and efficacy of **Lisavanbulin** in patients with recurrent glioblastoma. The data, primarily from Phase 1 and 2 studies, indicate that **Lisavanbulin** is generally well-tolerated and shows promising activity in a subset of patients.

Study Identifier	Phase	Treatment	Number of Patients (GBM)	Key Efficacy Results
NCT02490800[6][7][8][9]	1/2a	Lisavanbulin monotherapy (oral)	5 (recurrent IDH-mutated G4 astrocytoma) in a subset	2 of 5 patients showed long-lasting objective responses.[7] In the broader high-grade glioma population, one complete response and one partial response were observed.[1]
NCT02895360[10][11]	1/2a	Lisavanbulin (48-hour IV infusion)	12 (first recurrence)	One patient had a partial response with >90% tumor reduction, and one had stable disease after eight cycles.[11]
Phase 2a (EB1-positive)[7]	2a	Lisavanbulin monotherapy (oral)	18 (EB1-positive)	One partial response and another patient with a 44% reduction in target lesion area. The study did not meet its primary endpoint for objective response rate.[7]

Comparison with Alternative Therapies for Recurrent Glioblastoma

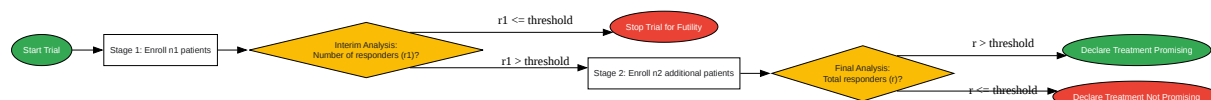
There is no established standard of care for recurrent glioblastoma, and treatment options are limited.^{[5][12]} Commonly used therapies include lomustine, bevacizumab, and rechallenge with temozolomide. More recently, regorafenib has also shown activity. The following table summarizes the efficacy of these agents based on published studies. It is important to note that these are not head-to-head comparisons and patient populations may differ across trials.

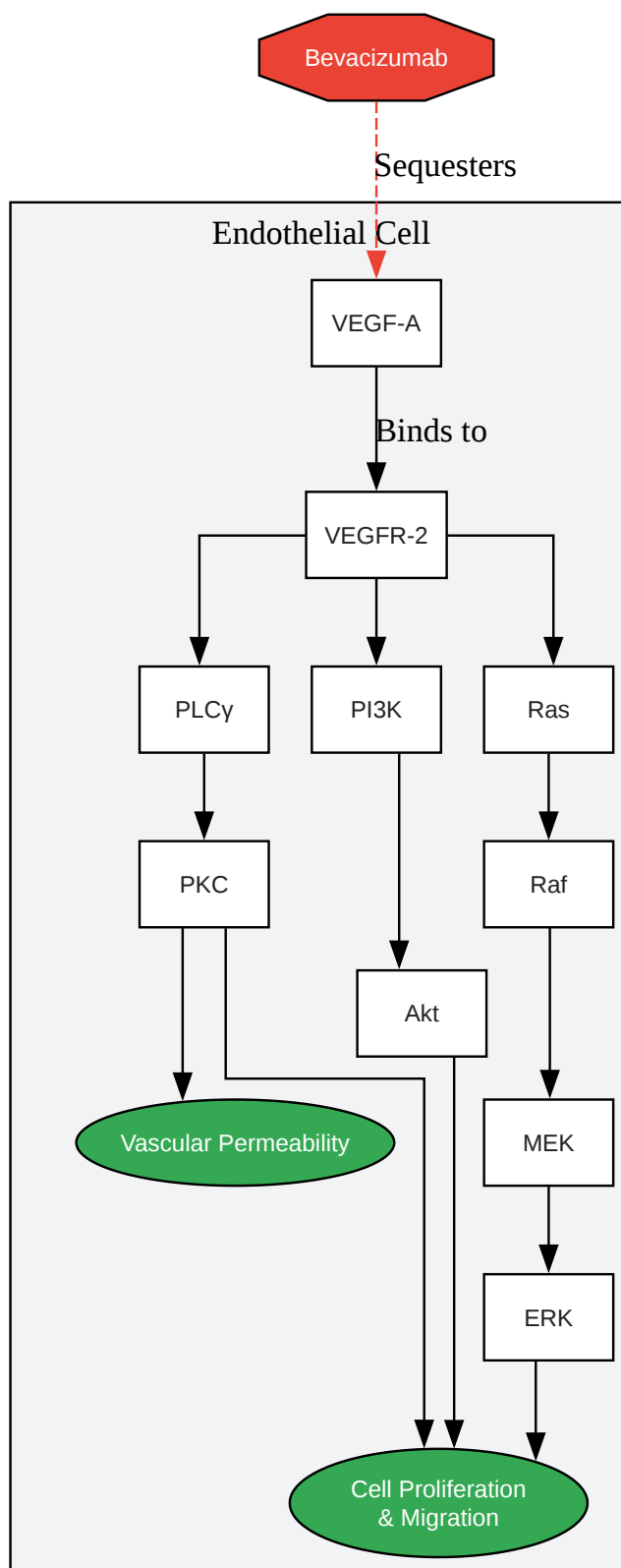
Treatment	Mechanism of Action	Median Overall Survival (mOS)	6-Month Progression-Free Survival (PFS6)	Objective Response Rate (ORR)
Lomustine	Alkylating agent	5.6 - 8.6 months ^{[13][14]}	~20% ^[15]	5% ^[16]
Bevacizumab	VEGF inhibitor	7.2 - 12 months ^[6]	20.9% - 42.6% ^[6]	28.2% - 43% ^[6]
Temozolomide (rechallenge)	Alkylating agent	~9.1 months ^[4]	27.7% - 39% ^{[4][17]}	~22% (response >3 months) ^[4]
Regorafenib	Multi-kinase inhibitor	7.4 months ^[14]	~29% ^[18]	Not consistently reported
Lisavanbulin	Microtubule destabilizer	Data not mature	Data not mature	Variable, with some durable responses observed ^{[1][7]}

Experimental Protocols: A Look at Clinical Trial Design

The clinical development of **Lisavanbulin** in glioblastoma has largely followed established protocols for Phase 1 and 2 oncology trials. A common design employed is Simon's two-stage

design, which is an efficient method for early-phase trials to determine if a new treatment has sufficient activity to warrant further investigation.[19]





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- To cite this document: BenchChem. [Lisavanbulin in Glioblastoma: A Comparative Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#meta-analysis-of-studies-investigating-lisavanbulin-in-glioblastoma]

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